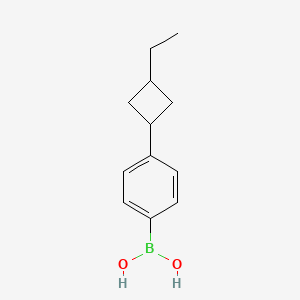

4-(3-Ethyl-cyclobutyl)phenylboronic acid

Description

Properties

Molecular Formula |

C12H17BO2 |

|---|---|

Molecular Weight |

204.08 g/mol |

IUPAC Name |

[4-(3-ethylcyclobutyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H17BO2/c1-2-9-7-11(8-9)10-3-5-12(6-4-10)13(14)15/h3-6,9,11,14-15H,2,7-8H2,1H3 |

InChI Key |

SXRHIFFWZAAVOM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CC(C2)CC)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Ethyl Cyclobutyl Phenylboronic Acid

Established Synthetic Routes for Arylboronic Acids

The preparation of arylboronic acids has been achieved through several reliable and versatile methods. These foundational strategies provide the primary pathways that could be adapted for the synthesis of 4-(3-Ethyl-cyclobutyl)phenylboronic acid, typically starting from a pre-functionalized aryl precursor such as 1-bromo-4-(3-ethyl-cyclobutyl)benzene.

One of the earliest and most common methods for synthesizing arylboronic acids involves the reaction of an organometallic intermediate, such as an aryl Grignard or aryllithium reagent, with a trialkyl borate (B1201080) ester. nih.govnih.gov The process begins with the formation of the organometallic reagent from an aryl halide. This is followed by a nucleophilic attack on the electrophilic boron atom of the borate ester (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final arylboronic acid. organic-chemistry.orgwikipedia.org

The general scheme for this two-step process is as follows:

Formation of Organometallic Reagent: Ar-X + M → Ar-M (where X = Cl, Br, I; M = Mg, Li)

Reaction with Borate Ester and Hydrolysis: Ar-M + B(OR)₃ → Ar-B(OR)₂ → Ar-B(OH)₂

While robust, this method's utility can be limited by the harsh conditions required to form the organometallic reagent, which may not be compatible with various functional groups. nih.govnih.gov However, for a precursor bearing a stable alkyl substituent like the ethyl-cyclobutyl group, this approach remains highly viable. Recent advancements have introduced milder conditions, such as using iPrMgCl·LiCl for improved Mg/Br exchange. organic-chemistry.org

| Method | Precursor | Reagents | Key Features |

| Grignard Reaction | Aryl Bromide/Iodide | 1. Mg, THF/Ether2. B(OiPr)₃3. H₃O⁺ | Classic, cost-effective method; sensitive to acidic protons and electrophilic functional groups. nih.gov |

| Lithiation | Aryl Bromide/Iodide | 1. n-BuLi or t-BuLi, THF, -78°C2. B(OiPr)₃3. H₃O⁺ | Useful for halogen-metal exchange at low temperatures; allows for more functional group tolerance than Grignard reagents. nih.gov |

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of arylboronic esters. rsc.org The Miyaura borylation reaction is a prominent example, involving the palladium-catalyzed cross-coupling of aryl halides or triflates (Ar-X) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). acsgcipr.orgacs.orgrsc.org

This method offers significant advantages over traditional organometallic routes, including:

Mild Reaction Conditions: The reactions are typically run under milder conditions, preserving sensitive functional groups. acs.org

Broad Substrate Scope: A wide variety of aryl and heteroaryl halides and pseudohalides can be used. nih.gov

High Yields: The process is generally efficient and provides good to excellent yields. nih.gov

The choice of ligand for the palladium catalyst is crucial for an efficient reaction, with specialized phosphine (B1218219) and carbene ligands developed to enable the borylation of even challenging substrates like aryl chlorides. rsc.org The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the arylboronate ester. acsgcipr.org

| Catalyst/Ligand System | Boron Source | Base | Substrate |

| PdCl₂(dppf) | B₂pin₂ | KOAc | Aryl Halides/Triflates acs.org |

| Pd(OAc)₂ / SPhos | Bis-Boronic Acid | K₃PO₄ | Aryl Bromides/Chlorides acsgcipr.org |

| NiCl₂(dppf) | B₂pin₂ | K₃PO₄ | Aryl Chlorides/Bromides |

| CuCl / Xantphos | B₂pin₂ | KOtBu | Aryl Iodides/Bromides rsc.org |

A more recent and highly atom-economical approach is the direct borylation of aromatic C-H bonds, which avoids the need for pre-functionalized aryl halides. wikipedia.org These reactions are typically catalyzed by iridium complexes, often with bipyridine-based ligands. mdpi.com The regioselectivity of C-H borylation is primarily governed by steric factors, leading to borylation at the least hindered position on the aromatic ring. mdpi.comnih.gov

For a precursor like (3-ethyl-cyclobutyl)benzene, an iridium-catalyzed C-H borylation would likely yield the para-substituted product, this compound, due to the steric bulk of the alkyl group directing the borylation away from the ortho and meta positions. This strategy is exceptionally powerful for late-stage functionalization and simplifies synthetic routes by directly converting C-H to C-B bonds. wikipedia.orgmdpi.com Chelation-assisted strategies can also be employed to direct the borylation to a specific ortho position if a directing group is present on the substrate. nih.govrsc.org

Targeted Synthesis Approaches for Substituted Phenylboronic Acids Bearing Complex Alkyl Substituents

The synthesis of this compound requires a strategy that can accommodate the complex alkyl group. A plausible and robust approach would be a two-stage process: first, the synthesis of an aryl halide precursor, and second, the conversion of the halide to the boronic acid using one of the methods described in section 2.1.

A potential synthetic route could begin with a Friedel-Crafts acylation of benzene (B151609) with a suitable cyclobutyl-derived acyl chloride, followed by reduction and subsequent halogenation. The resulting 1-halo-4-(3-ethyl-cyclobutyl)benzene would be an ideal precursor for either a Grignard-based synthesis or a palladium-catalyzed Miyaura borylation. The latter is often preferred due to its superior functional group tolerance and milder conditions. nih.gov

For instance, the palladium-catalyzed borylation of the corresponding aryl bromide would proceed as follows:

Precursor: 1-Bromo-4-(3-ethyl-cyclobutyl)benzene

Reagents: Bis(pinacolato)diboron (B₂pin₂)

Catalyst System: Pd(dppf)Cl₂ or a similar Pd(0) or Pd(II) complex with an appropriate ligand.

Base: Potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄).

Solvent: Dioxane, DMF, or Toluene.

This reaction would yield the pinacol (B44631) ester of the target boronic acid, which can be easily hydrolyzed to afford this compound.

Electrochemical Approaches in the Synthesis of Organoboron Compounds Applicable to Phenylboronic Acids

Electrochemical synthesis has emerged as a powerful and sustainable alternative for creating organoboron compounds. rsc.org This method often avoids the need for transition metal catalysts and stoichiometric organometallic reagents. rsc.orgresearchgate.net The electrochemical borylation of aryl halides, for example, can be achieved using trialkyl borates as the borylating agent in an undivided cell with a sacrificial anode (e.g., magnesium or aluminum). rsc.org

This approach offers a greener synthetic route, as it uses electrons as a traceless reagent. bohrium.com The reaction proceeds under mild conditions and can be applied to aryl chlorides and bromides. rsc.org For the synthesis of this compound, an electrochemical approach could be applied to the corresponding aryl halide precursor, representing a modern, metal-free alternative to classical methods. rsc.orgresearchgate.net

Methodological Advancements in Boronic Acid Synthesis and Functionalization

The field of boronic acid synthesis continues to evolve, with ongoing research focused on improving efficiency, selectivity, and environmental sustainability. Recent advancements include:

Novel Catalytic Systems: Development of more active and robust catalysts, including those based on nickel and copper, has expanded the scope of borylation reactions to include historically challenging substrates. rsc.org

Photoredox Catalysis: Visible-light-induced photoredox catalysis has enabled metal-free borylation of aryl halides, offering an exceptionally mild and green pathway to arylboronic esters. organic-chemistry.orgrsc.org

Flow Chemistry: The use of continuous flow reactors allows for the safe handling of reactive intermediates (like organolithium species) and can significantly accelerate reaction times and improve scalability. organic-chemistry.org

Direct Synthesis from Amines: Methods have been developed to synthesize arylboronic acids directly from arylamines via diazonium salt intermediates, providing an alternative to halide-based precursors. scispace.com

These advancements continue to broaden the synthetic toolkit available for preparing complex molecules like this compound, enabling more efficient and versatile routes.

Reactivity and Transformations of 4 3 Ethyl Cyclobutyl Phenylboronic Acid in Advanced Organic Synthesis

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of an organoboron species with an organohalide, known as the Suzuki-Miyaura reaction, is a premier method for constructing biaryl structures and other conjugated systems. wikipedia.org The reaction's utility stems from the stability, low toxicity, and ease of handling of boronic acids like 4-(3-Ethyl-cyclobutyl)phenylboronic acid. wikipedia.org

Mechanistic Studies on the Transmetalation Step in Arylboronic Acid Couplings

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For an arylboronic acid such as this compound, the cycle begins with the oxidative addition of an organohalide (Ar-X) to a Pd(0) complex to form a Pd(II) species. wikipedia.org

The subsequent transmetalation step, where the organic moiety is transferred from boron to palladium, is a critical and extensively studied phase of the mechanism. illinois.edu This step requires the activation of the boronic acid by a base. organic-chemistry.orgresearchgate.net The base converts the neutral boronic acid into a more nucleophilic boronate species [Ar-B(OH)₃]⁻, which facilitates the transfer of the aryl group to the palladium center. wikipedia.orgnih.gov

Two primary pathways for transmetalation have been debated:

Path A (Boronate Pathway): The activated boronate attacks the arylpalladium(II) halide complex, displacing the halide. nih.gov

Path B (Oxo-Palladium Pathway): The arylpalladium(II) halide first reacts with the base to form a more reactive arylpalladium(II) hydroxide complex, which then reacts with the neutral boronic acid. nih.govresearchgate.net

Recent studies suggest that for reactions conducted with weak bases in aqueous solvent mixtures, the pathway involving a palladium hydroxide complex (Path B) is the dominant mechanism. nih.gov The final step, reductive elimination from the resulting diorganopalladium(II) complex, forms the new C-C bond of the product and regenerates the active Pd(0) catalyst. libretexts.org

Scope and Limitations with Diverse Coupling Partners for Substituted Phenylboronic Acids

The Suzuki-Miyaura reaction is renowned for its broad substrate scope, allowing substituted phenylboronic acids to couple with a wide variety of electrophilic partners. wikipedia.org For a substrate like this compound, potential partners include aryl, heteroaryl, vinyl, and alkynyl halides and pseudohalides (e.g., triflates). wikipedia.orgorganic-chemistry.org

The reactivity of the halide partner generally follows the order: I > OTf > Br >> Cl. wikipedia.org While aryl iodides are the most reactive, advancements in catalyst systems have made the more economical and readily available aryl chlorides viable substrates. rsc.org

Limitations and Challenges:

Steric Hindrance: The ethyl-cyclobutyl substituent on the phenylboronic acid introduces steric bulk, which can impede the coupling with similarly hindered partners. Overcoming this requires carefully optimized catalysts and ligands. researchgate.net

Protodeboronation: A common side reaction is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is more prevalent with electron-rich heterocyclic or electron-deficient arylboronic acids. nih.govnih.gov

Substrate Availability: While a vast number of boronic acids are commercially available, highly specialized or complex structures may require custom synthesis. libretexts.org

Table 1: Representative Coupling Partners for Substituted Arylboronic Acids

| Coupling Partner Class | Specific Example | Typical Product Structure |

|---|---|---|

| Aryl Bromide | 4-Bromobenzonitrile | Substituted Biphenyl |

| Aryl Chloride | 2-Chloropyridine | Substituted Aryl-Heteroaryl |

| Aryl Triflate | Naphthyl triflate | Substituted Aryl-Naphthyl |

| Vinyl Halide | (E)-1-Bromo-2-phenylethene | Substituted Styrene |

| Heteroaryl Halide | 3-Bromothiophene | Substituted Aryl-Thiophene |

Ligand and Catalyst Design for Enhanced Efficiency and Selectivity in Suzuki-Miyaura Reactions Involving Sterically Hindered or Substituted Boronic Acids

The efficiency of the Suzuki-Miyaura reaction, particularly for challenging substrates like sterically hindered boronic acids, is highly dependent on the choice of ligand coordinated to the palladium center. nih.gov First-generation catalysts often relied on triphenylphosphine (PPh₃), but modern applications frequently employ more sophisticated ligands to enhance catalytic activity. libretexts.org

Key developments in ligand design include:

Bulky, Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(tBu)₃), and biarylphosphines (e.g., SPhos, XPhos, RuPhos) are highly effective. rsc.orgnih.gov Their large steric bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in oxidative addition, while their strong electron-donating ability facilitates this rate-limiting step. acs.org These ligands are particularly crucial for activating less reactive aryl chlorides and coupling sterically demanding substrates. rsc.orgrsc.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. They serve as robust and highly active ligands, often used in specialized applications, including reactions with heterocyclic substrates. rsc.org

Pre-catalysts: To improve stability and ease of use, well-defined palladium pre-catalysts incorporating advanced ligands have been developed. These complexes, such as those of the PEPPSI type or Buchwald's palladacycle pre-catalysts, generate the active Pd(0) species under mild reaction conditions. rsc.org

For a molecule like this compound, the use of a modern catalyst system, likely employing a biarylphosphine ligand like SPhos, would be essential to achieve high yields, especially when paired with a sterically hindered or deactivated coupling partner. nih.govacs.org

Table 2: Common Ligands for Suzuki-Miyaura Couplings of Substituted Boronic Acids

| Ligand Name | Abbreviation | Key Feature | Typical Application |

|---|---|---|---|

| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | Bulky, electron-rich biarylphosphine | Hindered biaryls, aryl chlorides nih.gov |

| Tri-tert-butylphosphine | P(tBu)₃ | Very bulky and electron-rich alkylphosphine | Highly active for aryl chlorides rsc.org |

| Tricyclohexylphosphine | PCy₃ | Bulky, electron-rich alkylphosphine | General use for challenging substrates rsc.org |

| 1,3-Bis(2,6-Diisopropylphenyl)imidazol-2-ylidene | IPr | N-Heterocyclic Carbene (NHC) | Robust catalyst for heterocyclic couplings rsc.org |

Regioselectivity and Stereochemical Control in Cross-Coupling Processes

The Suzuki-Miyaura reaction generally proceeds with retention of stereochemistry at the sp² centers of both the organoboron reagent and the organohalide. libretexts.org For instance, the configuration of a vinyl halide is typically retained in the final product. wikipedia.org

Regioselectivity: In substrates containing multiple halide atoms, regioselective coupling can often be achieved by exploiting the inherent differences in C-X bond reactivity (C-I > C-Br > C-Cl). This allows for sequential couplings at different positions. Studies on polyhalogenated pyridines and benzenes have demonstrated that the choice of catalyst and reaction conditions can direct the substitution to a specific site. beilstein-journals.org

Stereochemical Control: For this compound, the stereochemistry resides in the cyclobutyl ring, where the ethyl group can be cis or trans relative to the phenyl group. The Suzuki-Miyaura coupling itself is stereospecific with respect to the boronic acid; it will not alter the existing stereochemistry of the cyclobutyl ring. Therefore, the stereochemical outcome of the final product is determined by the stereochemistry of the starting boronic acid. Methods for stereospecific C(sp³)-B bond coupling have been developed, particularly for cyclopropyl and other strained ring systems, which proceed with retention of configuration. rsc.org

Copper-Promoted Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

Beyond palladium catalysis, copper-promoted reactions offer a complementary and powerful method for forming carbon-heteroatom bonds. The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a notable example, involving the cross-coupling of an arylboronic acid with an N-H or O-H containing compound. organic-chemistry.orgwikipedia.org

A key advantage of the Chan-Lam coupling is that it can often be conducted under milder conditions than related palladium-catalyzed reactions, such as at room temperature and open to the air, using stoichiometric or catalytic amounts of a simple copper salt like copper(II) acetate (B1210297). organic-chemistry.orgwikipedia.orgalfa-chemistry.com

C-N Bond Formation with Nitrogen-Containing Substrates

The Chan-Lam reaction is particularly valuable for the synthesis of aryl-nitrogen bonds, providing a direct route to secondary aryl amines and other N-arylated compounds from arylboronic acids like this compound. wikipedia.org The reaction accommodates a broad range of nitrogen nucleophiles. organic-chemistry.orgnrochemistry.com

Scope of Nitrogen Substrates:

Amines (primary and secondary)

Anilines

Amides and Imides

Carbamates

Sulfonamides

Nitrogen-containing heterocycles (e.g., pyrazoles, imidazoles) nrochemistry.com

The generally accepted mechanism involves the formation of a copper(II)-aryl complex through transmetalation with the boronic acid. This intermediate then coordinates with the nitrogen nucleophile. The key C-N bond-forming step is believed to occur via reductive elimination from a transient Cu(III) species, which is formed through oxidation or disproportionation, regenerating a Cu(I) or Cu(II) species to continue the catalytic cycle. wikipedia.orgnrochemistry.com

Table 3: Examples of Nitrogen Nucleophiles in Chan-Lam Couplings

| Nucleophile Class | Specific Example | Product Type |

|---|---|---|

| Aliphatic Amine | Benzylamine | N-Aryl Benzylamine |

| Aniline (B41778) | Aniline | Diphenylamine derivative |

| Amide | Benzamide | N-Aryl Benzamide |

| Heterocycle | Imidazole | N-Aryl Imidazole |

| Sulfonamide | p-Toluenesulfonamide | N-Aryl Sulfonamide |

C-O Bond Formation with Oxygen-Containing Substrates

Arylboronic acids are pivotal reagents for forming carbon-oxygen (C-O) bonds, primarily through the copper-catalyzed Chan-Lam coupling reaction. wikipedia.orgorganic-chemistry.org This reaction provides a powerful alternative to traditional methods like the Ullmann condensation, often proceeding under milder conditions, including at room temperature and open to the air. wikipedia.orgnrochemistry.com For a substrate like this compound, this transformation would involve coupling with various oxygen-containing nucleophiles, such as phenols and alcohols, to yield diaryl ethers and alkyl aryl ethers, respectively.

The generally accepted mechanism for the Chan-Lam coupling involves several key steps. Initially, a copper(II) catalyst, commonly copper(II) acetate, undergoes transmetalation with the arylboronic acid. nrochemistry.com The resulting copper-aryl species then interacts with the alcohol or phenol. A proposed pathway involves the formation of a copper(III) intermediate which then undergoes reductive elimination to forge the C-O bond and regenerate a copper(I) species. wikipedia.org This Cu(I) is then reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. nrochemistry.com

The reaction is highly versatile, tolerating a wide range of functional groups on both the boronic acid and the oxygen-containing partner. organic-chemistry.orgresearchgate.net The electronic properties of substituents on the phenyl ring of the boronic acid can influence reaction yields. researchgate.net

Table 1: Representative Chan-Lam C-O Coupling Conditions

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Phenol | Cu(OAc)₂ | Pyridine or Et₃N | CH₂Cl₂ or THF | Room Temp - 50 | 70-95 |

| Aliphatic Alcohol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 60-85 |

| Substituted Phenols | Cu(OTf)₂ | 2,6-Lutidine | Dichloromethane | 25 | 75-90 |

Note: Data is generalized for substituted arylboronic acids and serves as an expected baseline for this compound.

Lewis Acid Catalysis and Organocatalysis with Boronic Acid Derivatives

Beyond their role as coupling partners, arylboronic acids, including this compound, function as effective Lewis acid catalysts for various organic transformations. wikipedia.org The boron atom, with its empty p-orbital, can activate electrophiles, facilitating nucleophilic attack. acs.org

Arylboronic acids have emerged as powerful catalysts for the direct formation of amides from carboxylic acids and amines, avoiding the need for stoichiometric activating agents and minimizing waste. organic-chemistry.orgacs.org This transformation is crucial in pharmaceutical and materials science.

The catalytic cycle is believed to involve the formation of an acyloxyboronic acid intermediate (a mixed anhydride) from the condensation of the carboxylic acid and the boronic acid catalyst. researchgate.netnih.gov This intermediate is more susceptible to nucleophilic attack by the amine than the original carboxylic acid. The reaction typically requires the removal of water, often accomplished with molecular sieves, to drive the equilibrium toward product formation. acs.orgresearchgate.net

Studies have shown that ortho-substituted phenylboronic acids can be particularly effective. For instance, ortho-iodoarylboronic acids exhibit enhanced catalytic activity, a phenomenon attributed to the ortho-substituent's ability to facilitate the reaction through intramolecular interactions, such as hydrogen bonding in the transition state. organic-chemistry.orgacs.org

Table 2: Arylboronic Acid Catalyzed Direct Amidation

| Carboxylic Acid | Amine | Catalyst (mol%) | Conditions | Typical Yield (%) |

| Aliphatic | Primary Aliphatic | o-Iodophenylboronic acid (5-10) | Molecular Sieves, CH₂Cl₂, RT | 85-98 |

| Aromatic | Primary Aliphatic | 5-Methoxy-2-iodophenylboronic acid (5) | Molecular Sieves, CH₂Cl₂, RT | 90-99 |

| Aliphatic | Aniline | 2-(Thiophen-2-ylmethyl)phenylboronic acid (10) | Molecular Sieves, CH₂Cl₂, RT | 75-95 rsc.org |

Note: The table illustrates the general scope and effectiveness of arylboronic acid catalysts in direct amidation reactions.

The Lewis acidity of arylboronic acids enables their use as catalysts in carbon-carbon bond-forming reactions.

Aldol Reactions: Boronic acids can catalyze aldol-type condensations by activating the carbonyl group of an aldehyde or ketone, making it more electrophilic. nih.gov For example, they have been used to promote the reaction between pyruvic acids and aldehydes to produce isotetronic acids. nih.gov Sequential reactions involving an initial aldol condensation followed by a transition-metal-catalyzed addition of an arylboronic acid have also been developed to synthesize β-arylated ketones. nih.gov

Conjugate Additions: Phenylboronic acids are widely used as nucleophilic partners in transition metal-catalyzed conjugate addition (1,4-addition) reactions to α,β-unsaturated carbonyl compounds. nih.govorganic-chemistry.org Rhodium and palladium complexes are common catalysts for these transformations. rsc.orgbeilstein-journals.org While the boronic acid itself is the reagent in this case, its derivatives can also act as catalysts. For instance, arylboronic acids have been shown to catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds using benzylic alcohols as electrophiles. researchgate.net

Other Significant Transformations of Phenylboronic Acid Scaffolds

A fundamental characteristic of boronic acids is their ability to exist in equilibrium with other forms, primarily boronate esters and cyclic anhydrides known as boroxines. wikipedia.orgwikipedia.org

Boronate Esters: In the presence of diols (1,2- or 1,3-diols), this compound will readily and reversibly form cyclic boronate esters. nih.govwiley-vch.de This reaction is an equilibrium process, often driven to completion by removing the water byproduct, for example, through azeotropic distillation. wiley-vch.de The stability of these esters is influenced by factors such as the structure of the diol and the electronic properties of the substituents on the phenyl ring. acs.orgresearchgate.net The formation of boronate esters is a key strategy for protecting the boronic acid group or for creating molecular sensors for saccharides. wikipedia.org

Boroxines (Anhydrides): Phenylboronic acids are prone to dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride called a boroxine. wikipedia.orgwikipedia.orgacs.org This is also a reversible equilibrium; in the presence of water, the boroxine will hydrolyze back to three molecules of the boronic acid. d-nb.info Consequently, solid samples of boronic acids often exist as a mixture of the free acid and its corresponding boroxine. d-nb.info

Figure 1: Equilibrium between this compound, its boronate ester (with a generic diol), and its boroxine trimer.

Figure 1: Equilibrium between this compound, its boronate ester (with a generic diol), and its boroxine trimer.The boronic acid moiety, -B(OH)₂, is relatively robust and can be retained during various chemical modifications of the attached phenyl ring. This allows for the synthesis of diverse substituted phenylboronic acids from a common precursor. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be performed on the phenyl ring. The boronic acid group is an ortho-, para-directing group, although its steric bulk can influence the regioselectivity of the substitution. Care must be taken to avoid conditions that promote protodeboronation (cleavage of the C-B bond), which can occur under harsh acidic or oxidative conditions. It is also possible to perform cross-coupling reactions on a halo-substituted phenylboronic acid, further diversifying the molecular scaffold while keeping the boronic acid available for subsequent transformations. solubilityofthings.comorganic-chemistry.org

Advanced Methodological Development Utilizing 4 3 Ethyl Cyclobutyl Phenylboronic Acid

Strategies for Boron Protecting Groups in Multistep Synthesis

Boronic acids are remarkably useful in synthesis, most notably for the Suzuki-Miyaura cross-coupling reaction. However, the boronic acid functional group can be unstable under various reaction conditions and may undergo side reactions like protodeboronation or oxidative homocoupling. In the context of a complex, multistep synthesis, it is often necessary to mask the boronic acid's reactivity until it is needed. This is achieved through the use of protecting groups, which reversibly bind to the boron atom. For a molecule like 4-(3-Ethyl-cyclobutyl)phenylboronic acid, selecting an appropriate protecting group is crucial for its successful incorporation into larger, more complex molecules.

Among the various protecting groups for boronic acids, N-methyliminodiacetic acid (MIDA) has emerged as a particularly effective ligand. When this compound reacts with MIDA, it forms the corresponding MIDA boronate. This transformation changes the hybridization of the boron atom from sp² to sp³, which significantly attenuates its reactivity. The resulting MIDA boronate of this compound would be a stable, crystalline solid that is compatible with a wide range of anhydrous reaction conditions, including chromatography on silica (B1680970) gel. sigmaaldrich.com

The stability of MIDA boronates allows for the sequential and controlled construction of molecules. This strategy, often termed iterative cross-coupling (ICC), relies on bifunctional building blocks that can undergo selective reactions at one terminus while the MIDA-protected boronic acid at the other terminus remains inert. sigmaaldrich.com This approach enables the synthesis of complex molecules in a modular and predictable fashion.

Below is a table comparing common boronic acid protecting groups, illustrating the advantages of the MIDA ligand.

| Protecting Group | Structure of Protected Boronate | Key Stability Features | Deprotection Conditions |

| Pinacol (B44631) | Cyclic boronic ester | Stable to chromatography, many anhydrous reaction conditions. | Often requires harsh acidic or oxidative conditions (e.g., NaIO₄). |

| Diaminonaphthalene (dan) | Diaminonaphthaleneamide | Very stable due to N→B coordination; withstands a wide range of conditions. | Acidic hydrolysis required. |

| N-Methyliminodiacetic Acid (MIDA) | Trivalent boronate complex | Exceptionally stable to air, moisture, silica gel, and anhydrous cross-coupling conditions. sigmaaldrich.com | Mild aqueous base (e.g., NaOH, NaHCO₃) at room temperature. sigmaaldrich.com |

| Trifluoroborate | R-BF₃K | Stable, crystalline salts; often used in slow-release protocols. | Requires hydrolysis (can be slow and pH-dependent) to generate the active boronic acid. |

A key advantage of using a protecting group like MIDA is the ability to control the release of the active boronic acid. The MIDA boronate of this compound would remain unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions. However, the active boronic acid can be liberated in situ through the slow addition of a mild aqueous base. sigmaaldrich.com

This "slow release" mechanism is particularly valuable when dealing with boronic acids that are inherently unstable once unprotected. By generating the reactive species in low concentrations in the presence of the coupling catalyst and partner, side reactions are minimized. The rate of hydrolysis of the protecting group can be tuned based on the reaction conditions, allowing for a controlled supply of the boronic acid that is geared to the rate of the catalytic turnover.

For instance, if the MIDA-protected this compound were coupled with an aryl halide, the reaction would proceed as follows:

Protection: this compound is converted to its MIDA boronate, rendering it stable and unreactive.

Coupling Reaction: The MIDA boronate is added to a reaction mixture containing a palladium catalyst, an aryl halide, and a base (e.g., K₃PO₄).

Controlled Deprotection: Under the aqueous basic conditions of the reaction, the MIDA group is slowly hydrolyzed, releasing this compound.

Catalytic Cycle: The freshly generated boronic acid immediately enters the Suzuki-Miyaura catalytic cycle to form the desired biaryl product.

This controlled release strategy ensures that the concentration of the potentially unstable free boronic acid remains low throughout the reaction, maximizing the yield of the desired product.

Exploiting Boronic Acids in Dynamic Covalent Chemistry and Self-Assembly Research

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of complex, self-correcting molecular systems. The reversible reaction between boronic acids and diols to form boronate esters is a cornerstone of DCC. rsc.org This reversible linkage allows for the thermodynamic self-assembly of intricate architectures such as macrocycles, cages, and covalent organic frameworks (COFs).

In this context, this compound could serve as a monofunctional building block in self-assembly research. When reacted with a molecule containing two or more diol units (a polyol), it would participate in the formation of a dynamic constitutional library of boronate esters. The equilibrium between the different species can be influenced by factors such as pH, temperature, and the presence of guest molecules, leading to responsive materials.

The key features of the boronic acid-diol interaction for DCC are:

Reversibility: The formation of boronate esters is reversible, typically catalyzed by acid or base, or controlled by the removal or addition of water.

Tunability: The strength and lability of the boronate ester bond can be tuned by modifying the electronic properties of the boronic acid or the structure of the diol.

Responsiveness: The dynamic nature of the bond allows the resulting self-assembled structures to adapt to environmental stimuli.

For example, reacting this compound with a flexible tetra-diol linker could lead to the formation of a self-assembled macrocycle or oligomeric species, the distribution of which would be governed by thermodynamic control.

Development of Boronic Acid-Based Catalytic Systems

Beyond their role as reagents in cross-coupling reactions, boronic acids themselves can function as catalysts. Their utility as organocatalysts stems from the Lewis acidic nature of the boron atom, which allows them to activate substrates. Arylboronic acids, such as this compound, are particularly effective in this regard.

One of the most developed areas of boronic acid catalysis is in promoting condensation reactions, such as amidations and esterifications. The mechanism often involves the formation of a mixed anhydride between the boronic acid and a carboxylic acid, which activates the latter toward nucleophilic attack. This mode of activation circumvents the need for stoichiometric activating agents, leading to more atom-economical and environmentally benign processes.

Arylboronic acids have also been shown to act as catalysts in other transformations:

Reduction of Cu(II) to Cu(I): In copper-catalyzed reactions like the azide-alkyne cycloaddition (CuAAC), phenylboronic acid can act as a reducing agent to generate the active Cu(I) species in situ from a stable Cu(II) salt like CuSO₄. scielo.org.mx

Lewis Acid Catalysis: The empty p-orbital on the boron atom can activate carbonyls and other functional groups towards nucleophilic attack.

Brønsted Acid Catalysis: In certain systems, particularly with ortho-substituted arylboronic acids, they can act as hydrogen bond donors and Brønsted acid-type catalysts.

A hypothetical application could involve using this compound as a co-catalyst in the synthesis of 1,2,3-triazoles, where it would facilitate the generation of the active copper(I) catalyst from a copper(II) precursor. scielo.org.mx

Analytical and Spectroscopic Characterization in Research of 4 3 Ethyl Cyclobutyl Phenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural and mechanistic investigation of 4-(3-Ethyl-cyclobutyl)phenylboronic acid. It provides detailed information about the atomic arrangement, electronic environment, and dynamic processes involving the boron atom and the organic framework.

¹¹B NMR spectroscopy is particularly powerful for directly probing the boron center of this compound. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment, making it an excellent tool for monitoring the equilibrium between the trigonal planar boronic acid and the tetrahedral boronate species. This equilibrium is pH-dependent, and by monitoring the change in the ¹¹B chemical shift as a function of pH, the acid dissociation constant (pKa) of the boronic acid can be determined.

In acidic to neutral conditions, this compound is expected to exist predominantly in its neutral, trigonal planar form, exhibiting a characteristic ¹¹B NMR signal at a lower field. As the pH increases, the equilibrium shifts towards the formation of the hydroxylated, tetrahedral boronate anion, resulting in a significant upfield shift of the ¹¹B NMR signal. The pKa can be determined by plotting the chemical shift against pH and fitting the data to the Henderson-Hasselbalch equation.

Table 1: Hypothetical ¹¹B NMR Chemical Shift Data for pKa Determination of this compound This table is illustrative and based on typical values for arylboronic acids, as specific experimental data for this compound is not publicly available.

| pH | ¹¹B Chemical Shift (ppm) | Predominant Species |

| 2.0 | 29.5 | Trigonal Boronic Acid |

| 4.0 | 29.4 | Trigonal Boronic Acid |

| 6.0 | 28.8 | Trigonal Boronic Acid |

| 8.0 | 20.1 | Mixture |

| 8.8 (pKa) | 16.5 | 50:50 Mixture |

| 10.0 | 5.2 | Tetrahedral Boronate |

| 12.0 | 5.0 | Tetrahedral Boronate |

Advanced NMR Techniques for Structural Assignment and Purity Assessment in Complex Mixtures

Beyond simple one-dimensional NMR, a variety of advanced NMR techniques are indispensable for the complete structural assignment and purity assessment of this compound, especially when it is part of a complex reaction mixture.

¹H NMR and ¹³C NMR: These are fundamental for confirming the organic structure of the molecule. The proton and carbon signals of the ethyl, cyclobutyl, and phenyl groups can be assigned based on their chemical shifts, coupling patterns, and integration.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the stereochemistry of the ethyl group on the cyclobutyl ring by observing through-space interactions between protons.

Quantitative NMR (qNMR): This method can be used for the accurate determination of the purity of a sample of this compound by integrating the signals of the analyte against a certified internal standard.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Identification

Mass spectrometry is a vital tool in the study of this compound, offering high sensitivity and specificity for its detection and characterization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. This allows for the determination of its elemental formula with a high degree of confidence, which is a critical step in confirming the identity of a newly synthesized compound. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: Theoretical High-Resolution Mass Data for this compound This table presents calculated values.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₈BO₂⁺ | 205.1394 |

| [M-H]⁻ | C₁₂H₁₆BO₂⁻ | 203.1252 |

| [M+Na]⁺ | C₁₂H₁₇BNaO₂⁺ | 227.1213 |

LC-MS and GC-MS in Reaction Progress Monitoring and Mixture Analysis

The coupling of chromatographic separation techniques with mass spectrometry, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful platform for monitoring the progress of reactions involving this compound and for analyzing complex reaction mixtures.

LC-MS: This is a versatile technique for analyzing the non-volatile and thermally labile this compound. It can be used to track the consumption of starting materials and the formation of the product in real-time, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The mass spectrometer provides definitive identification of the peaks observed in the chromatogram.

GC-MS: While boronic acids themselves can be challenging to analyze by GC due to their polarity and potential for degradation at high temperatures, derivatization can be employed to make them more volatile and amenable to GC-MS analysis. For instance, esterification of the boronic acid group can yield a derivative that is readily analyzed. GC-MS is particularly useful for identifying and quantifying volatile byproducts in a reaction.

Chromatographic Methods for Separation and Purification in Synthetic Research

The isolation and purification of this compound from reaction mixtures is crucial to obtain a material of high purity for subsequent applications. Various chromatographic techniques are employed for this purpose.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the purification of boronic acids. The choice of eluent system is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired boronic acid.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is often the method of choice. This technique offers higher resolution than standard column chromatography and allows for the separation of closely related impurities.

Boronate Affinity Chromatography: This specialized chromatographic technique utilizes the reversible formation of covalent bonds between the boronic acid group and cis-diol-containing ligands immobilized on a solid support. While more commonly used for the purification of glycoproteins and other biomolecules, this principle can be adapted for the selective capture and purification of boronic acids from complex mixtures.

Table 3: Overview of Chromatographic Purification Methods for Arylboronic Acids This table provides a general comparison of common techniques applicable to the purification of this compound.

| Technique | Principle | Advantages | Disadvantages |

| Column Chromatography | Adsorption on silica gel | Scalable, cost-effective | Lower resolution, can be time-consuming |

| Preparative HPLC | Partitioning between mobile and stationary phases | High resolution, high purity | Expensive, lower throughput |

| Boronate Affinity Chromatography | Reversible covalent bonding | High selectivity | Requires specific stationary phase, potential for harsh elution conditions |

High Performance Liquid Chromatography (HPLC) Method Development for Boronic Acids

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of boronic acids. Method development, however, is often complicated by the on-column hydrolysis of boronic esters into their corresponding acids, which can lead to inaccurate quantification and peak distortion. tandfonline.comtandfonline.com To mitigate these issues, specialized strategies have been developed.

Fast reverse-phase liquid chromatography (RP-LC) methods are employed to minimize the residence time of the analyte on the column, thereby reducing the opportunity for hydrolysis to occur. tandfonline.com A key factor in successful method development is the choice of the stationary phase. Columns with low residual silanol (B1196071) activity, such as those with end-capping technologies, are proven to significantly decrease the rate of on-column hydrolysis. tandfonline.comresearchgate.net

Mobile phase composition is another critical parameter. While some methods utilize a simple mobile phase of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, others employ highly basic mobile phases (e.g., pH 12.4) often in conjunction with an ion-pairing reagent. sielc.comresearchgate.net The high pH can deprotonate the boronic acid, altering its retention characteristics and improving peak shape. Furthermore, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for separating various aromatic boronic acids. sielc.com

| Analyte Type | Column | Mobile Phase | Detection | Key Finding |

|---|---|---|---|---|

| Aromatic Boronic Acids | Waters XSelect™ Premier HSS T3 | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) | PDA (UV) | Baseline resolution for eleven structurally similar boronic acids was achieved in under 11 minutes. waters.com |

| Boronic Pinacol (B44631) Ester & Impurities | Waters Xterra MS C18 (2.5 µm) | Fast gradient of Water and Acetonitrile | UV | Separation of ester from three process-related impurities achieved in less than four minutes with minimal on-column hydrolysis. tandfonline.com |

| (4-formylphenyl)boronic acid | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, and Phosphoric Acid | UV/MS | Demonstrates a scalable RP-HPLC method suitable for purity analysis and preparative separation. sielc.com |

| Reactive Pinacolboronate Esters | Polymer-based column | Highly basic (pH 12.4) with ion-pairing reagent | UV | Overcame challenges of facile hydrolysis for highly reactive esters by using non-aqueous diluents and high pH mobile phases. researchgate.net |

Gas Chromatography (GC) with Derivatization Strategies for Volatile Boronic Acid Esters

Gas Chromatography (GC) is a powerful tool for the analysis of volatile compounds. However, boronic acids are typically nonvolatile due to their polarity and propensity for intermolecular hydrogen bonding, making direct GC analysis unsuitable. nih.govresearchgate.net Therefore, derivatization is a mandatory step to convert the boronic acid into a more volatile and thermally stable form. This process modifies the chemical structure of the analyte to make it amenable to GC analysis. researchgate.net

Common derivatization strategies for boronic acids focus on converting the hydrophilic boronic acid functional group, -B(OH)₂, into a more volatile boronic ester.

Esterification: This is the most prevalent strategy, where the boronic acid is reacted with a diol to form a cyclic boronate ester. Reagents such as pinacol are widely used to create volatile pinacol boronate esters. researchgate.net Another effective reagent is triethanolamine (B1662121), which reacts with boric acid to form a volatile triethanolamine borate (B1201080), a method that can be adapted for organoboronic acids. nih.gov

Silylation: This technique involves replacing the active hydrogen atoms of the hydroxyl groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS), are effective for this purpose. The resulting silylated derivative is significantly more volatile and less polar. sigmaaldrich.com

The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure the reaction proceeds to completion for accurate and reproducible analysis. sigmaaldrich.com

| Derivatization Strategy | Reagent(s) | Derivative Formed | Typical GC Conditions |

|---|---|---|---|

| Esterification | Pinacol | Cyclic Pinacol Boronate Ester | Capillary column (e.g., DB-5), Flame Ionization Detector (FID) or Mass Spectrometer (MS). researchgate.net |

| Esterification | Triethanolamine | Volatile Triethanolamine Borate | Capillary column, MS detector in Selected Ion Monitoring (SIM) mode for high sensitivity. nih.gov |

| Silylation | BSTFA + TMCS (catalyst) | Trimethylsilyl (TMS) Ether | Injector temperature 125-150°C, FID or MS detector. sigmaaldrich.comweber.hu |

| Alkylation / Esterification | DMF-Dialkylacetals | Alkyl Esters | Used for converting carboxylic acids and phenols; applicable to boronic acids to form esters. gcms.cz |

Spectrophotometric Techniques for Monitoring Boronic Acid Reactivity

Spectrophotometric techniques, including UV-Vis and fluorescence spectroscopy, are invaluable for real-time monitoring of reactions involving boronic acids. These methods can provide kinetic data and assess the binding affinity of boronic acids with other molecules, particularly diols.

The reactivity of boronic acids is often studied in the context of two key processes: their participation in coupling reactions and their reversible binding to diols.

Monitoring Coupling Reactions: In reactions like the Suzuki-Miyaura coupling, the consumption of the arylboronic acid and the concurrent formation of the conjugated biaryl product lead to significant changes in the electronic structure of the molecules. These changes can be monitored by UV-Vis spectroscopy, where a shift in the maximum absorption wavelength (λmax) or a change in absorbance indicates the progress of the reaction. researchgate.net

Monitoring Diol Binding: Boronic acids are well-known for their ability to form cyclic esters with cis-diols. This binding event can be monitored spectrophotometrically. A common method is a competitive binding assay using a reporter dye like Alizarin Red S (ARS), which is a catechol. acs.org The binding of a boronic acid to ARS results in a distinct color change (a hypsochromic or blue shift in the UV-Vis spectrum) and an increase in fluorescence. acs.orgnih.gov When a competing diol (like a sugar or the target analyte) is added, it displaces ARS from the boronic acid, causing the spectral properties to revert. The magnitude of this change allows for the calculation of the binding constant between the boronic acid and the target diol. nih.govmanchester.ac.uk This principle is also used in developing fluorescent sensors that are "turned on" or "turned off" upon binding to a boronic acid, which can be used to visually monitor reaction progress under a UV lamp. nih.gov

| Technique | Reactivity Monitored | Methodology | Observed Spectral Change |

|---|---|---|---|

| UV-Vis Spectroscopy | Suzuki-Miyaura Coupling | In-line monitoring of the reaction mixture over time. | Shift in λmax and/or change in absorbance corresponding to consumption of boronic acid and formation of biaryl product. researchgate.net |

| UV-Vis Spectroscopy | Diol Binding Affinity | Competitive displacement assay with Alizarin Red S (ARS). | Binding to ARS causes a blue shift (e.g., 373 nm to 332 nm); displacement by a target diol causes a reverse red shift. nih.gov |

| Fluorescence Spectroscopy | Boronic Acid Consumption | Use of a reversible fluorescent sensor that binds to the boronic acid. | Fluorescence is activated upon binding. As the boronic acid is consumed in a reaction, the sensor is released and fluorescence is quenched. nih.gov |

| Fluorescence Spectroscopy | Diol Binding Affinity | Competitive displacement assay with Alizarin Red S (ARS). | Binding to ARS increases fluorescence intensity. Displacement by a target diol disrupts the complex and reduces fluorescence. acs.orgnih.gov |

Emerging Research Frontiers and Future Directions for 4 3 Ethyl Cyclobutyl Phenylboronic Acid Research

Photocatalytic and Electrocatalytic Applications of Organoboron Compounds

The unique electronic properties of organoboron compounds make them highly valuable in the rapidly advancing fields of photoredox and electro-organic chemistry. benthamdirect.comingentaconnect.com These methodologies offer green and efficient alternatives to traditional synthetic methods.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating small molecules and forging new chemical bonds. benthamdirect.com Organoboron compounds, including boronic acids and their derivatives, play a dual role in this domain: they can act as radical precursors or as organic photocatalysts themselves. benthamdirect.comeurekaselect.com The application of photocatalysis to 4-(3-Ethyl-cyclobutyl)phenylboronic acid could open pathways for novel functionalizations. For instance, under photoredox conditions, the boronic acid moiety can be converted into a radical intermediate, enabling C-C and C-heteroatom bond formations that are complementary to traditional cross-coupling reactions. eurekaselect.com Research in this area would explore the generation of the 4-(3-Ethyl-cyclobutyl)phenyl radical and its subsequent reaction with a wide range of coupling partners.

Electrocatalysis: Electrochemistry provides another avenue for activating organoboron compounds under mild conditions. rsc.org Electrochemical methods can drive both oxidation and reduction processes, offering precise control over reactivity. researchgate.net Recent studies have highlighted the electrochemical borylation of various substrates and the transformation of organoboron compounds into valuable products. rsc.orgresearchgate.net Future research could focus on the electrochemical behavior of this compound. Investigating its oxidation and reduction potentials would provide insight into its suitability for electro-synthetic reactions, potentially leading to the development of novel C-H functionalization or coupling reactions that avoid the use of stoichiometric chemical oxidants or reductants. researchgate.netbohrium.com

| Catalytic Strategy | Role of Organoboron Compound | Potential Application for this compound |

| Photocatalysis | Reactant (Radical Precursor), Organic Photocatalyst benthamdirect.comeurekaselect.com | Generation of aryl radicals for novel C-C and C-heteroatom bond formations. eurekaselect.com |

| Electrocatalysis | Substrate for Oxidation/Reduction researchgate.net | Development of green synthetic routes for functionalization and coupling reactions. rsc.orgbohrium.com |

Integration of Boronic Acids in Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a key trend in modern chemical synthesis, offering enhanced safety, scalability, and efficiency. organic-chemistry.orgacs.org Boronic acid synthesis and application are particularly well-suited for this technological shift.

Flow chemistry enables precise control over reaction parameters such as temperature and mixing, which is crucial when handling reactive intermediates like organolithium species often used in boronic acid synthesis. organic-chemistry.orgnih.gov The synthesis of this compound via a bromine-lithium exchange followed by quenching with a borate (B1201080) ester could be significantly optimized in a continuous flow setup. nih.govacs.org This approach can dramatically reduce reaction times, sometimes to less than a second, while improving yield and purity by minimizing side reactions. organic-chemistry.org

Furthermore, integrating flow reactors with automated platforms allows for the rapid generation of compound libraries. rsc.org An automated system could synthesize this compound and then directly introduce it into subsequent flow reactors for a variety of coupling reactions. This would enable the high-throughput synthesis of derivatives for applications in drug discovery and materials science, accelerating the exploration of its structure-activity relationships.

Exploration of Novel Bond-Forming Reactions Beyond Established Cross-Couplings

While the Suzuki-Miyaura reaction is the most well-known application of boronic acids, the field is moving towards discovering new transformations that expand their synthetic utility. nih.govcuny.edu

One major area of interest is the development of metal-free cross-coupling reactions to reduce reliance on precious metals like palladium. shu.ac.uk Recent research has demonstrated that transiently generated, highly reactive boronic acids can participate in iterative C-C bond-forming sequences. shu.ac.ukresearchgate.net Applying this methodology to this compound could lead to the construction of complex molecular architectures through controlled, sequential bond formation.

Another emerging frontier is the use of boronic acids in C-N bond-forming reactions without transition metals. rsc.org This includes amination, amidation, and nitration reactions where the boronic acid acts as a carbon nucleophile. Exploring such reactions with this compound would provide new, direct routes to valuable aniline (B41778) and amide derivatives, which are prevalent in pharmaceuticals.

| Reaction Type | Description | Potential Impact |

| Iterative C-C Coupling | Sequential bond formation using transiently generated reactive boronic acids. shu.ac.ukresearchgate.net | Rapid construction of molecular complexity from a single building block. |

| Metal-Free C-N Coupling | Direct formation of carbon-nitrogen bonds (amination, amidation) without a transition metal catalyst. rsc.org | Provides alternative, cost-effective routes to key amine and amide intermediates. |

Development of High-Throughput Screening Methodologies for Boronic Acid Catalysis and Reactivity

The discovery of new reactions and the optimization of existing ones can be accelerated through high-throughput screening (HTS) techniques. rsc.org Developing HTS methods for boronic acid chemistry is a crucial step towards rapidly identifying novel applications for specific substrates like this compound.

Fluorescence-based screening, for example, has been successfully used to rapidly evaluate boronic acid catalysts for amidation reactions. rsc.org Similar assays could be designed to screen for new catalytic activities of this compound or to quickly optimize conditions for its participation in various transformations.

Another powerful technique is high-throughput X-ray crystallography, which can be used to screen how boron-containing fragments bind to biological targets like proteins. nih.gov This approach could reveal potential therapeutic applications for this compound by identifying its interactions with key enzymes or receptors. Furthermore, analytical methods such as ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) have been optimized for the high-throughput analysis of boronic acids, which is essential for monitoring reaction progress and purity in HTS workflows. rsc.org

Q & A

Q. What are the recommended methods for synthesizing 4-(3-Ethyl-cyclobutyl)phenylboronic acid in laboratory settings?

The synthesis typically involves Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For sterically hindered derivatives like this compound, optimized conditions include using Pd(PPh₃)₄ as a catalyst, a polar aprotic solvent (e.g., DMF or THF), and elevated temperatures (80–100°C) to enhance reactivity. Pre-functionalization of the cyclobutyl group may require protection/deprotection strategies to avoid side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and cyclobutyl ring integrity.

- FTIR : Identifies B–O stretching (~1340 cm⁻¹) and boronic acid OH groups (~3200 cm⁻¹).

- X-ray crystallography : Resolves 3D conformation, particularly the cyclobutyl ring’s puckering effects .

- Mass spectrometry (HRMS) : Validates molecular weight and purity .

Q. What are the optimal storage conditions for maintaining stability?

Store under inert atmosphere (argon) at 2–8°C in airtight containers. Moisture-sensitive boronic acids degrade via hydrolysis; desiccants like silica gel are critical. Avoid prolonged exposure to light, which can induce cyclobutyl ring strain or oxidation .

Q. What safety precautions are necessary during handling?

Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. In case of exposure, rinse thoroughly with water and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can DFT/B3LYP modeling predict electronic properties and reactivity?

Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311++G(d,p) basis set calculates:

- Frontier molecular orbitals (HOMO/LUMO) : Predicts nucleophilic/electrophilic sites for cross-coupling reactions.

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation between the cyclobutyl group and boronic acid moiety.

- Vibrational frequencies : Validates experimental FTIR/Raman data .

Q. How do steric effects influence Suzuki-Miyaura reactions with bulky substituents?

The 3-Ethyl-cyclobutyl group increases steric hindrance, slowing transmetalation. Mitigation strategies include:

Q. What experimental approaches validate boronate ester formation with diol-containing biomolecules?

Q. How does cyclobutyl ring conformation affect binding affinity in biomolecular interactions?

The cyclobutyl group’s puckered geometry (e.g., "boat" vs. "chair") alters spatial orientation of the boronic acid. Molecular dynamics simulations (e.g., AMBER) can model dihedral angles and predict steric clashes with target proteins like lectins or glycoproteins .

Q. How to design molecular docking studies for protein interactions?

Use AutoDock Vina or Schrödinger Suite with:

Q. What challenges arise in regioselective functionalization of bulky derivatives?

Steric hindrance from the cyclobutyl group can lead to undesired ortho/meta substitution. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.